molecular formula C6H5ClO2 B1615469 5-Chlororesorcinol CAS No. 52780-23-1

5-Chlororesorcinol

Cat. No. B1615469
CAS RN: 52780-23-1
M. Wt: 144.55 g/mol
InChI Key: FQVLOBQILLZLJA-UHFFFAOYSA-N
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Description

5-Chlororesorcinol (5CR) is a chemical compound that belongs to the class of resorcinols. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

    Tyrosinase Inhibition

    • Application : Resorcinol and its derivatives are known to inhibit tyrosinase, an enzyme responsible for the first two steps in mammalian melanogenesis and enzymatic browning reactions in damaged fruits during post-harvest handling and processing .
    • Method : The inhibitory effect is usually evaluated using a spectrophotometric assay, where the decrease in dopaquinone (a product of tyrosinase activity) absorbance is measured .
    • Results : The inhibition of tyrosinase can prevent hyperpigmentation in human skin and enzymatic browning in fruits .

    Spectrophotometric Determination of Benzocaine

    • Application : 4-Chlororesorcinol, a derivative of resorcinol, has been used as a coupling agent in the spectrophotometric determination of benzocaine .
    • Results : The results or outcomes of this application are not specified in the available resources .

    Production of Adhesives

    • Application : Resorcinol is mainly used in the production of resins. As a mixture with phenol, it condenses with formaldehyde to afford adhesives .
    • Results : Such resins are used as adhesives in the rubber industry and others are used for wood glue .

    Pharmaceutical Applications

    • Application : Resorcinol chemistry has been providing valuable properties and products in the development of advanced technologies in the areas of pharmaceuticals .
    • Results : Notable technologies include Intal (an asthma drug), Ostivone (an osteoporosis drug), Throat Plus (lozenges), Centron and Saheli (oral contraceptive pills), and many more .

    Steel Belted Radial Tires

    • Application : Resorcinol is used in the production of steel belted radial tires .
    • Results : The use of resorcinol enhances the durability and performance of the tires .

    UV Absorbers

    • Application : Resorcinol derivatives are used as UV absorbers in sunscreens .
    • Results : The use of resorcinol derivatives in sunscreens helps protect the skin from harmful UV rays .

properties

IUPAC Name

5-chlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVLOBQILLZLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200759
Record name 1,3-Benzenediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlororesorcinol

CAS RN

52780-23-1
Record name 1,3-Benzenediol, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorobenzene-1,3-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

BBr3 (26 mL; 0.275 mmol) was added to a solution of chloro-3,5-dimethyoxybenzene (10 g; 30 mmol) in CH2Cl2 (100 mL) at −70° C. The cooling bath was removed and the solution was stirred at room temperature for 4 days. After re-cooling to −70° C., MeOH was added (150 mL). After evaporation of the solvent, toluene was added and removed in vacuo. Purification by kugelrohr distillation afforded 9 g (100%) of the sub-title compound.
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-1,3-dimethoxybenzene (5.41 g, 31.3 mM) in methylene chloride (75 mL) at −78° C. was stirred with a 1M solution of BBr3 in methylene chloride (63 mL) for 45 minutes. The reaction was allowed to warm to room temperature overnight and diluted with water (75 mL). The layers were separated and the aqueous layer washed two times with methylene chloride. The aqueous layer was acidified with 1N HCl and extracted 3 times with ethyl acetate. The combined organic layers were washed with 1N sodium thiosulfate (1×35 mL) and water (1×25 mL). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure and purified by chromatography (methylene chloride/acetone) to provide the titled compound. MS ESI(−)) m/e 143 (M−H)+; 1H NMR (300 MHz, CDCl3) δ 6.45 (d, 2H), 6.25 (t, 1H), 5.41 (bs, 2H).
Quantity
5.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution 5-chloro-1,3-dimethoxybenzene (20.71 g) in dichloromethane (50 ml) at -78° C. was treated dropwise with a solution of boron tribromide (56 ml) in dichloromethane (250 ml), maintaining the temperature at -78° C. The mixture was slowly warmed to room temperature then left at ambient temperature for 48 hours. The reaction mixture was quenched with water (100 ml), (sodium hydroxide scrubber required) and partitioned between water (1000 ml) and dichloromethane (1000 ml). The organic layer was separated and the aqueous layer was extracted twice with a mixture of dichloromethane and methanol (500 ml, 98:2, v/v). The combined organic extracts were washed with saturated brine (200 ml), dried over magnesium sulphate and evaporated affording the title compound (10.17 g) as a yellow/orange oil which was used without further purification.
Quantity
20.71 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlororesorcinol
Reactant of Route 2
5-Chlororesorcinol
Reactant of Route 3
5-Chlororesorcinol
Reactant of Route 4
5-Chlororesorcinol
Reactant of Route 5
5-Chlororesorcinol
Reactant of Route 6
5-Chlororesorcinol

Citations

For This Compound
75
Citations
S Umadevi, BK Sadashiva - Liquid crystals, 2005 - Taylor & Francis
Two new homologous series of seven‐ring bent‐core compounds derived from 5‐chlororesorcinol have been synthesized. Many of the lower homologues in both series exhibit the …
Number of citations: 20 www.tandfonline.com
GF Miknis, RM Williams - Journal of the American Chemical …, 1993 - ACS Publications
… Abstract: (±)-Aspirochlorine was synthesized in a diastereoselective fashion from commercially available 5-chlororesorcinol in 13 steps. The synthesis involves an efficient …
Number of citations: 69 pubs.acs.org
H Kawai - Bulletin of the Chemical Society of Japan, 2015 - journal.csj.jp
… 5-chlororesorcinol to the 1:1 complex with receptor 5b and dopamine salt in CDCl3, 5-chlororesorcinol … Furthermore, upon titration of 5-chlororesorcinol to a 1:0.5 mixture of receptor 5b …
Number of citations: 7 www.journal.csj.jp
TJ Smith, RH Wearne, AFA Wallis - Chemosphere, 1994 - Elsevier
… Weisz et al. 11 obtained 5-chlororesorcinol as the product of demethylation of 3-chloro-5-methoxyphenol with boron tribromide. None of the remaining chlororesorcinols substituted at C-…
Number of citations: 1 www.sciencedirect.com
CW Gehrs, RL Jolley - Internationale Vereinigung für theoretische …, 1975 - Taylor & Francis
… The dichotomy of results for 5-chlororesorcinol between the survivorship and reproductive maturation segments of this experiment show the need for using more than a single parameter …
Number of citations: 10 www.tandfonline.com
H Kawai - researchgate.net
… 5-chlororesorcinol to the 1:1 complex with receptor 5b and dopamine salt in CDCl3, 5-chlororesorcinol … Furthermore, upon titration of 5-chlororesorcinol to a 1:0.5 mixture of receptor 5b …
Number of citations: 0 www.researchgate.net
C Dong, CW Chen, SS Wu - HAZARDOUS AND INDUSTRIAL …, 1995 - books.google.com
… 7); an attack at the C-5 position will produce 5-chlororesorcinol (eq. 8); an attack of C-6 site … (4-CCA), chlorohydroquinone (CHQ), and 5chlororesorcinol (5-CRE)(path B, Figure 5). In the …
Number of citations: 1 books.google.com
S Ding, Y Deng, H Li, C Fang, N Gao… - … Science & Technology, 2019 - ACS Publications
… chlorination of resorcinol mainly generates 4-chlororesorcinol and 2-chlororesorcinol as the first electrophilic aromatic substitution products, whereas the formation of 5-chlororesorcinol …
Number of citations: 29 pubs.acs.org
I Niezgoda, D Pociecha, Z Galewski - Thermochimica Acta, 2014 - Elsevier
This article presents a homologous series of bent-core molecules consisting of a 4-chlororesorcinol as a central unit and 4-[(4-alkyloxyphenyl)diazenyl]benzoic acids as wings. With the …
Number of citations: 20 www.sciencedirect.com
KG Simić, P Rybak, D Pociecha, L Cmok… - Journal of Molecular …, 2022 - Elsevier
… 2-Methylresorcinol and 5-chlororesorcinol have been esterified with 4-(4-n-hexadecyloxyphenoxycarbonyl)cinnamic acid to give the compounds, which exhibit two enantiotropic LC …
Number of citations: 3 www.sciencedirect.com

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